Bienvenue dans la boutique en ligne BenchChem!

LLY-283

PRMT5 inhibitor Stereochemistry Chemical probe control

LLY-283 is the benchmark SAM-competitive PRMT5 inhibitor with demonstrated brain penetration—essential for glioblastoma research and not shared by most alternatives. Its distinct mechanism (SAM-competitive vs. substrate-competitive/pseudo-irreversible) uniquely alters splicing and DNA damage responses, precluding simple substitution. The matched negative control LLY-284 enables rigorous phenotype attribution. With oral bioavailability, orthotopic PDX efficacy, and tumor-selective radiosensitization, LLY-283 is the definitive tool for preclinical oncology. Order today.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B608608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLY-283
SynonymsLLY-283;  LLY 283;  LLY283;  LM-5179;  LM 5179;  LM5179.
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O
InChIInChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
InChIKeyWWOOWAHTEXIWBO-QFRSUPTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LLY-283: Potent and Selective Oral PRMT5 Inhibitor for Cancer Research and Radiosensitization Studies


LLY-283 (CAS 2040291-27-6) is a synthetic small molecule that functions as a potent and selective, SAM-competitive inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. Developed in collaboration between Eli Lilly and the Structural Genomics Consortium (SGC), it serves as a high-quality chemical probe for interrogating PRMT5 biology [2]. LLY-283 exhibits robust inhibitory activity against the PRMT5:MEP50 complex with an IC₅₀ of 22 ± 3 nM in vitro and a Kd of 6 nM, and demonstrates antitumor activity in multiple preclinical models [3].

Why PRMT5 Inhibitors Cannot Be Interchanged: The Unique Differentiation of LLY-283


Although multiple PRMT5 inhibitors are commercially available, their distinct binding mechanisms and pharmacological properties preclude simple substitution. LLY-283 is a SAM-competitive inhibitor, contrasting with substrate-competitive (e.g., GSK3326595, EPZ015666) and pseudo-irreversible (e.g., JNJ-64619178) inhibitors, which fundamentally alters their effects on cellular splicing and DNA damage responses [1]. Furthermore, LLY-283 is one of the few PRMT5 inhibitors with demonstrated brain penetration, a critical feature for glioblastoma research that is not shared by many alternatives [2]. Simply choosing a compound with a similar IC₅₀ value fails to account for these critical differences in mechanism, tissue distribution, and in vivo efficacy.

LLY-283 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons


Diastereomeric Selectivity: LLY-283 vs. LLY-284 Defines the Active Pharmacophore

LLY-283 exhibits potent PRMT5 inhibition, whereas its diastereomer LLY-284 is significantly less active. This stereochemical specificity confirms LLY-283 as the active pharmacophore and establishes LLY-284 as an ideal negative control for cellular studies [1].

PRMT5 inhibitor Stereochemistry Chemical probe control

Mechanistic Differentiation: SAM-Competitive Inhibition of LLY-283 vs. Alternative PRMT5 Inhibitors

LLY-283 is a SAM-competitive inhibitor of PRMT5, distinguishing it from substrate-competitive inhibitors (e.g., GSK3326595, EPZ015666) and pseudo-irreversible inhibitors (e.g., JNJ-64619178) [1]. This mechanistic classification is based on structural analysis and binding mode characterization.

PRMT5 inhibitor Enzyme mechanism SAM-competitive

Brain Penetration: A Differentiating Pharmacokinetic Property for CNS Applications

LLY-283 is one of the few PRMT5 inhibitors with demonstrated brain penetration in vivo, a property critical for targeting CNS malignancies [1]. This characteristic distinguishes it from many alternative PRMT5 inhibitors that lack sufficient CNS exposure.

PRMT5 inhibitor Blood-brain barrier Glioblastoma

Radiosensitization: Tumor-Selective Enhancement of Radiotherapy Efficacy

LLY-283 enhances the radiosensitivity of tumor cells while having no effect on normal fibroblasts, demonstrating tumor-selective activity [1]. In a xenograft model, oral administration of LLY-283 (20 mg/kg) significantly enhanced radiation-induced tumor growth delay.

PRMT5 inhibitor Radiosensitizer DNA damage response

LLY-283: Optimal Research and Industrial Application Scenarios


Glioblastoma and CNS Tumor Research

LLY-283 is uniquely suited for glioblastoma (GBM) research due to its demonstrated brain penetration and efficacy in orthotopic patient-derived xenograft (PDX) models. Researchers studying the role of PRMT5 in GBM stemness, splicing, and tumor progression will find LLY-283 to be a critical tool compound [1].

Mechanistic Studies of PRMT5 Biology

As a SAM-competitive inhibitor with a well-defined, less-active diastereomer (LLY-284), LLY-283 provides an ideal system for rigorous mechanistic studies. The use of LLY-284 as a negative control allows for precise attribution of phenotypes to PRMT5 inhibition [1].

Radiotherapy Combination Studies

LLY-283 is an optimal tool for investigating PRMT5 as a radiosensitization target. Its tumor-selective enhancement of radiation-induced DNA damage and growth delay, demonstrated in vitro and in vivo, makes it a key reagent for studies aimed at improving radiotherapy outcomes [1].

Preclinical Oncology Drug Discovery

LLY-283 serves as a benchmark SAM-competitive PRMT5 inhibitor for preclinical oncology programs. Its oral bioavailability and robust antitumor activity in xenograft models (e.g., A375 melanoma) make it a valuable reference compound for evaluating novel PRMT5-targeting agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLY-283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.